molecular formula C11H16BrN B1610337 N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine CAS No. 356531-35-6

N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine

Cat. No.: B1610337
CAS No.: 356531-35-6
M. Wt: 242.16 g/mol
InChI Key: MPQADHAGNPRINL-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine is an organic compound that features a brominated phenyl group attached to a methylpropan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine typically involves the reaction of 2-bromobenzyl chloride with 2-methylpropan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiolate, or sodium alkoxide.

Major Products Formed

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Dehalogenated amines or fully reduced hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The brominated phenyl group can participate in various binding interactions, while the amine moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-2-methylpropan-2-amine
  • N-[(2-Fluorophenyl)methyl]-2-methylpropan-2-amine
  • N-[(2-Iodophenyl)methyl]-2-methylpropan-2-amine

Uniqueness

N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQADHAGNPRINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460946
Record name N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-35-6
Record name N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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